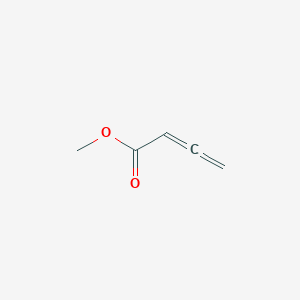

Methyl buta-2,3-dienoate

Descripción general

Descripción

Methyl buta-2,3-dienoate, also known as methyl 2,3-butadienoate, is an organic compound with the molecular formula C5H6O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a butadiene moiety, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl buta-2,3-dienoate can be synthesized through several methods. One common method involves the esterification of buta-2,3-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of propargyl alcohol with carbon monoxide and methanol in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the final product. The use of advanced catalytic systems and process optimization techniques allows for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl buta-2,3-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. This is typically achieved using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Buta-2,3-dienoic acid, buta-2,3-dienal.

Reduction: Buta-2,3-dienol, butane.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl buta-2,3-dienoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. For instance, it can be involved in Diels-Alder reactions, providing valuable products for medicinal chemistry .

Reactivity and Mechanisms

The compound undergoes several types of reactions:

- Oxidation : It can be oxidized to yield carboxylic acids or aldehydes using agents like potassium permanganate.

- Reduction : Reduction leads to the formation of alcohols or alkanes depending on the reducing agent employed.

- Nucleophilic Substitution : The ester group can be replaced by nucleophiles such as amines or thiols .

Biological Applications

Enzyme-Catalyzed Reactions

this compound is utilized in biological studies to investigate enzyme-catalyzed reactions and metabolic pathways. Its derivatives are being explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. This research is vital for developing new drugs and understanding biochemical processes .

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is used in the synthesis of polymers and resins. Its unique properties allow it to contribute to materials with specific characteristics necessary for various applications .

Case Study 1: Phosphine-Catalyzed Annulation Reactions

A study demonstrated the effectiveness of this compound in phosphine-catalyzed annulation reactions involving azomethine imines. The reaction yielded high product yields (up to 99%) under optimized conditions. This highlights its potential in synthesizing complex molecular architectures relevant to drug discovery .

| Reaction Type | Yield (%) | Catalyst Used | Conditions |

|---|---|---|---|

| Phosphine-Catalyzed Annulation | 99 | PBu3 | DCM at room temperature |

Case Study 2: Diels-Alder Reactions

This compound has been effectively employed in Diels-Alder reactions to generate tetrasubstituted products. The compound's ability to act as a four-carbon synthon has been exploited to optimize reaction conditions for improved yields .

| Reaction Type | Product Type | Yield (%) | Solvent Used |

|---|---|---|---|

| Diels-Alder | Tetrasubstituted product | 43 | Methanol |

Mecanismo De Acción

The mechanism of action of methyl buta-2,3-dienoate involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. In substitution reactions, the ester group is replaced by nucleophiles through a nucleophilic attack mechanism.

Comparación Con Compuestos Similares

Methyl buta-2,3-dienoate can be compared with other similar compounds such as:

Methyl buta-1,3-dienoate: This compound has a similar structure but differs in the position of the double bonds. It exhibits different reactivity and applications.

Ethyl buta-2,3-dienoate: Similar to this compound but with an ethyl ester group. It has slightly different physical and chemical properties.

Methyl buta-2,3-dienamide: This compound has an amide group instead of an ester group, leading to different reactivity and applications.

This compound is unique due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl buta-2,3-dienoate, commonly known as methyl acrylate, is a compound with significant biological activity and applications in various fields including medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic uses.

- Chemical Formula : CHO

- CAS Number : 18913-35-4

- Structure : this compound features a conjugated diene system which is essential for its reactivity in various chemical reactions.

This compound exhibits biological activity primarily through its ability to participate in cycloaddition reactions and as an electrophile in nucleophilic attacks. Its reactivity can lead to the formation of various biologically active compounds.

- Cycloaddition Reactions : this compound can undergo [4+2] cycloaddition reactions, which are crucial for synthesizing complex molecules with potential pharmacological effects .

- Nucleophilic Reactivity : The compound acts as a Michael acceptor in Michael addition reactions, which can be utilized to synthesize derivatives with enhanced biological properties .

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound and its derivatives on cancer cell lines:

- Study Findings :

- A study evaluated the cytotoxicity of compounds derived from this compound against various tumor cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation at concentrations as low as 50 μM .

- Another research highlighted that this compound derivatives showed improved selectivity and potency against specific cancer types compared to traditional chemotherapeutics .

Enzyme Inhibition

This compound has also been identified as a substrate for enzyme inhibitors:

- Mechanism : Its structure allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant for developing new therapeutic agents targeting metabolic diseases .

Case Studies

- Synthesis of Anticancer Agents :

- Antimicrobial Activity :

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | A549 | 50 | Antiproliferative |

| Derivative A | MCF7 | 25 | Antiproliferative |

| Derivative B | T98G | 40 | Antiproliferative |

| Derivative C | E. coli | 15 | Antimicrobial |

Propiedades

InChI |

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLAQPZTQQBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-35-4 | |

| Record name | Buta-2,3-dienoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.